molecular formula C13H10ClN B14004680 Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]- CAS No. 46459-15-8

Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-

Cat. No.: B14004680
CAS No.: 46459-15-8
M. Wt: 215.68 g/mol
InChI Key: PONMZBJRRLHVPF-UHFFFAOYSA-N
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Description

Pyridine,4-[2-(4-chlorophenyl)ethenyl]- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the pyridine ring is substituted with a 4-chlorophenyl group through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine,4-[2-(4-chlorophenyl)ethenyl]- can be achieved through several methods. One common approach involves the condensation of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde in the presence of a base, followed by a Wittig reaction to form the ethenyl linkage . Another method includes the use of Suzuki-Miyaura coupling, where 4-chlorophenylboronic acid is coupled with a pyridine derivative under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyridine,4-[2-(4-chlorophenyl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, ethyl-substituted pyridines, and various substituted pyridine derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Pyridine,4-[2-(4-chlorophenyl)ethenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.

    4-Chloropyridine: A derivative of pyridine with a chlorine atom at the 4-position.

    Styrene: An aromatic compound with an ethenyl group attached to a benzene ring.

Uniqueness

Pyridine,4-[2-(4-chlorophenyl)ethenyl]- is unique due to the combination of the pyridine ring and the 4-chlorophenyl group through an ethenyl linkage. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-[2-(4-chlorophenyl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONMZBJRRLHVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277034
Record name Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46459-15-8
Record name Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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